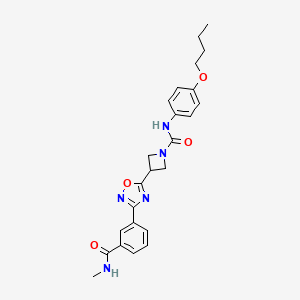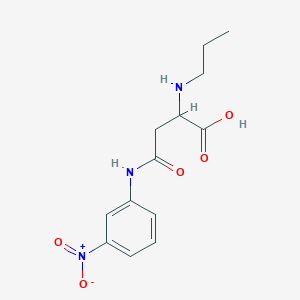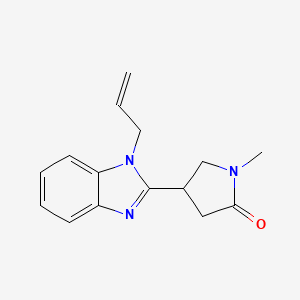
3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, also known as DEN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DEN is a benzamide derivative that has been synthesized through various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Preparation and Antibacterial Activity : A study highlighted the synthesis of a halogenated hydrocarbon amination product with detailed structural characterization via NMR, IR, HRMS, and X-ray single-crystal diffraction, demonstrating antibacterial activity (Cai Zhi, 2010).
- Polybenzoquinazolines Synthesis : Another research focused on the synthesis of benzo[h]-naphth[1,2-f]quinazolines from intermediates, showing the versatility of such compounds in organic synthesis (Wei Wei et al., 2016).
Biological Activities and Potential Therapeutic Applications
- Anticancer Evaluation : Some compounds, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, were evaluated for their anticancer activity, with certain derivatives showing significant potency (Salahuddin et al., 2014).
- Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those with morpholine or methyl piperazine components, were synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).
Fluorimetric Detection and Chemical Sensing
- Fe3+ Detection : A 1,8-naphthalimide based Schiff base probe was developed for the specific detection of Fe3+ ions, showcasing the compound's application in chemical sensing with high sensitivity and specificity (Dhanapal Jothi et al., 2021).
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-3-32-25-13-12-21(18-26(25)33-4-2)27(30)28-19-24(29-14-16-31-17-15-29)23-11-7-9-20-8-5-6-10-22(20)23/h5-13,18,24H,3-4,14-17,19H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZOPZXSZCGKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357717.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)


![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)



